1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine
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Overview
Description
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine is a chemical compound with the molecular formula C8H14N6O6 and a molecular weight of 290.2334 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine involves several steps. One common method includes the nitrolysis of intermediates such as 1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) and 1,3,5-trinitro-1,3,5-triazine (RDX) using a mixture of trifluoroacetic anhydride and 100% nitric acid . The reaction conditions must be carefully controlled to ensure the purity of the final product .
Chemical Reactions Analysis
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.
Substitution: The acetyl groups can be substituted with other functional groups, modifying the compound’s reactivity and applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of high-energy materials and explosives
Mechanism of Action
The mechanism of action of 1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, influencing its interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine can be compared with similar compounds such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high explosive properties.
1,3,5-Trinitro-1,3,5-triazine (RDX): Another high-energy material used in explosives.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
50850-26-5 |
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Molecular Formula |
C8H14N6O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
1-(5-acetyl-3,7-dinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C8H14N6O6/c1-7(15)9-3-11(13(17)18)5-10(8(2)16)6-12(4-9)14(19)20/h3-6H2,1-2H3 |
InChI Key |
KFZNAQUHJDVURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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